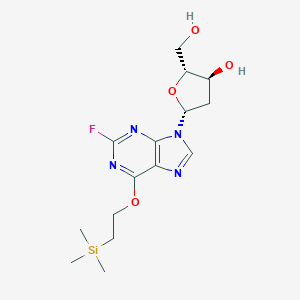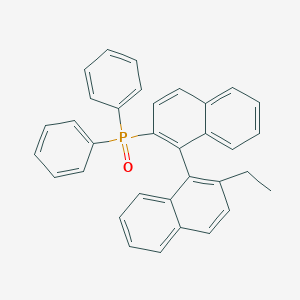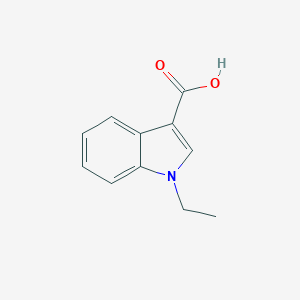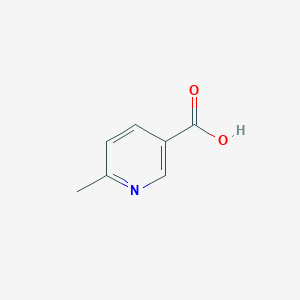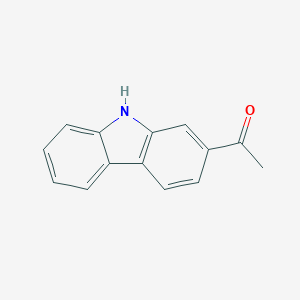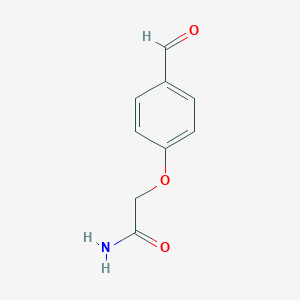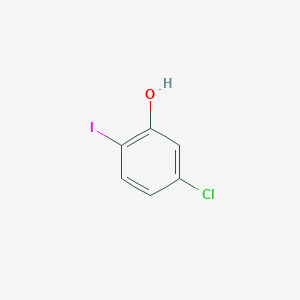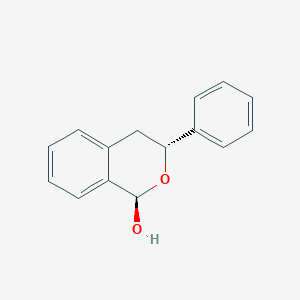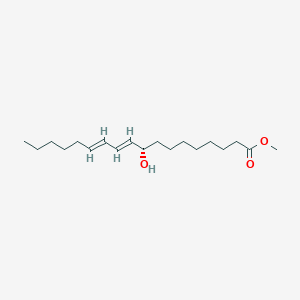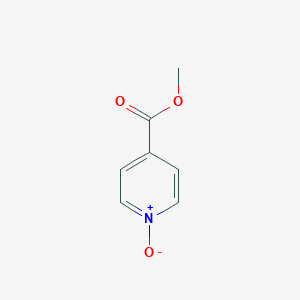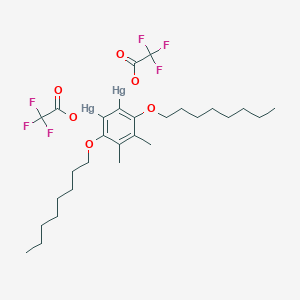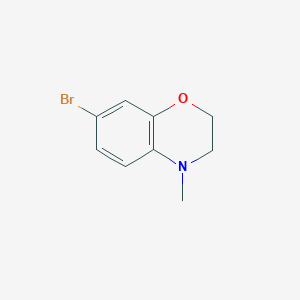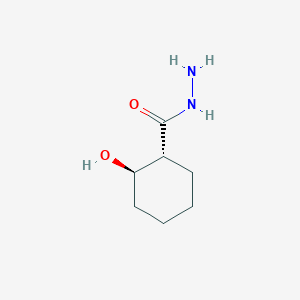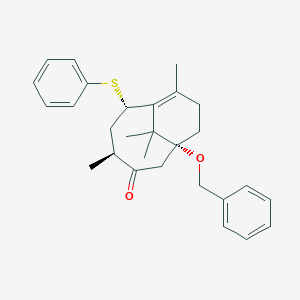
1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one is a bicyclic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of bicyclic ketones and has a unique structure that makes it an interesting target for chemical synthesis and biological investigation.
Mecanismo De Acción
The mechanism of action of 1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one is not fully understood, but it is believed to act as a nucleophile in organic reactions. Additionally, this compound has been shown to have potential as a modulator of ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one have not been extensively studied. However, it has been shown to have potential as a modulator of ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one in lab experiments is its unique structure, which makes it an interesting target for chemical synthesis and biological investigation. Additionally, this compound has potential applications in various scientific research fields. However, one limitation is that the mechanism of action and biochemical and physiological effects of this compound are not fully understood, which could limit its potential applications.
Direcciones Futuras
There are several future directions for research on 1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one. One direction is to further investigate its potential as a modulator of ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain. Another direction is to explore its potential as a catalyst in organic reactions and as a drug lead compound for the treatment of various diseases. Additionally, further research could be done to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one can be achieved through several methods. One of the most common methods involves the condensation of 1,5,9-trimethyl-1,5,9-triphenyltricyclo[5.3.1.0(4,10)]undec-3,7-dione with benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then subjected to a thiolation reaction using thiophenol to obtain the final compound. Other methods involve the use of different starting materials and reaction conditions to achieve the same product.
Aplicaciones Científicas De Investigación
1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics, where this compound has been used as a building block for the synthesis of novel materials with interesting electronic properties. Additionally, this compound has been studied for its potential as a catalyst in organic reactions, as well as for its potential as a drug lead compound for the treatment of various diseases.
Propiedades
Número CAS |
129720-17-8 |
|---|---|
Nombre del producto |
1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one |
Fórmula molecular |
C28H34O2S |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
(1R,4S,6S)-4,8,11,11-tetramethyl-1-phenylmethoxy-6-phenylsulfanylbicyclo[5.3.1]undec-7-en-3-one |
InChI |
InChI=1S/C28H34O2S/c1-20-15-16-28(30-19-22-11-7-5-8-12-22)18-24(29)21(2)17-25(26(20)27(28,3)4)31-23-13-9-6-10-14-23/h5-14,21,25H,15-19H2,1-4H3/t21-,25-,28+/m0/s1 |
Clave InChI |
WWPVSSBILGYJRZ-HPKXWHFBSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](C2=C(CC[C@](C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4 |
SMILES |
CC1CC(C2=C(CCC(C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4 |
SMILES canónico |
CC1CC(C2=C(CCC(C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4 |
Otros números CAS |
129720-17-8 |
Sinónimos |
1-benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one BTPBU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



